![molecular formula C16H12BrF3N2O2S B2528265 (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-59-2](/img/structure/B2528265.png)
(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various bromofuran derivatives has been explored in the provided studies. In one approach, 5-bromosalicylaldehyde was reacted with a mesityl-methyl-cyclobutane derivative and potassium carbonate to yield (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone, which was then further reacted with thiosemicarbazide to produce a ketonethiosemicarbazone compound . Another study reported the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone through the reaction of 4-bromophenol with benzoyl chloride, with the structure confirmed by X-ray crystallography . Additionally, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various bromoalkanes was performed in methanol with sodium hydroxide, leading to a series of new compounds with confirmed structures via NMR spectroscopy and elemental analysis .
Molecular Structure Analysis
The crystal structure of the synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions and space group P2(1)/c. The crystallographic data provided detailed information about the molecular geometry, including bond angles and distances .
Chemical Reactions Analysis
The studies demonstrate the use of nucleophilic substitution reactions in the synthesis of bromofuran derivatives. The reactivity of the bromofuran moiety allows for the introduction of various substituents, leading to a diverse range of compounds. The reaction conditions, such as the use of sodium hydroxide in methanol, were crucial for the successful alkylation of the triazole-thiol compound .
Physical and Chemical Properties Analysis
The physicochemical properties of the new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, with high yields reported for the synthesized compounds. The antibacterial activity of these compounds was also evaluated, showing that they could compete with kanamycin, a broad-spectrum antibiotic. This suggests potential applications of these compounds in combating multi-resistant strains of microorganisms . The study involving ketonethiosemicarbazone revealed significant changes in serum vitamin and selenium levels, as well as increased malondialdehyde, indicating induced stress and free radical production in rats .
Relevant Case Studies
The case study involving the administration of ketonethiosemicarbazone to rats demonstrated the biological impact of bromofuran derivatives. The compound induced oxidative stress, as evidenced by the altered levels of vitamins, selenium, and malondialdehyde in the serum of treated rats compared to the control group . This study provides insight into the potential physiological effects of bromofuran compounds and underscores the importance of evaluating the biological activities of newly synthesized chemicals.
Scientific Research Applications
Synthesis and Structural Studies
A study focused on the synthesis of heterocyclic compounds similar to (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, employing microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This research highlights the potential for efficient synthesis of such compounds, which could be relevant for various scientific applications (Moreno-Fuquen et al., 2019).
Another study explored the physicochemical properties of new S-derivatives of similar compounds, focusing on their synthesis and the investigation of their antibacterial activity against a range of microorganisms. This research contributes to understanding the biological applications of these compounds (Author Not Available, 2020).
Cytotoxicity and Antimicrobial Studies
Research on 2-aroylbenzofuran-3-ols, closely related to the compound of interest, involved synthesis and in vitro cytotoxicity testing on human cancer cell lines. This study underscores the potential use of such compounds in cancer research and therapy (Công et al., 2020).
A study on derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which share a similar structural framework, examined their antimicrobial, antioxidant, and docking properties, indicating potential applications in addressing microbial infections and oxidative stress (Rashmi et al., 2014).
Synthesis and Antiviral Activity
The synthesis of novel pyrazoline derivatives, including compounds structurally similar to (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, was explored, showcasing their potential as anti-inflammatory and antibacterial agents. This indicates possible applications in pharmaceutical research and development (Ravula et al., 2016).
Research on benzofuran-based 1,2,3-triazoles, which are structurally related, focused on their synthesis and antimicrobial activity. This highlights potential applications in developing new antimicrobial agents (Sunitha et al., 2017).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2S/c17-13-6-5-12(24-13)14(23)22-8-7-21-15(22)25-9-10-1-3-11(4-2-10)16(18,19)20/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDKSWNOOHLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

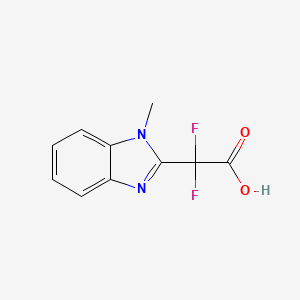
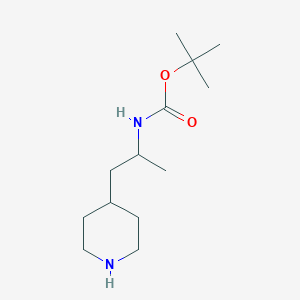
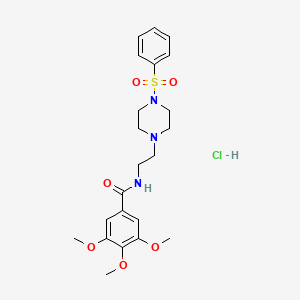
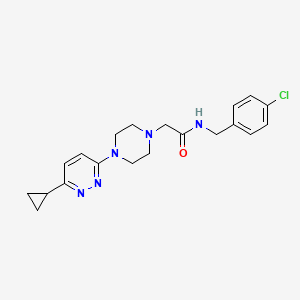
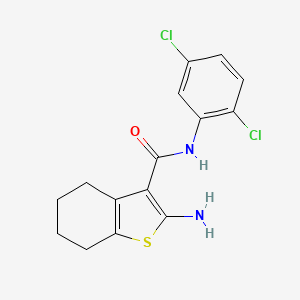

![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2528194.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)


![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
